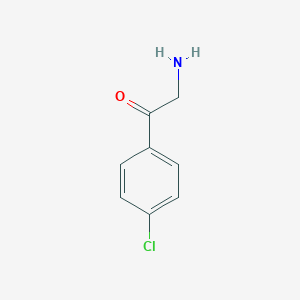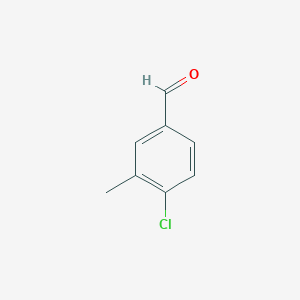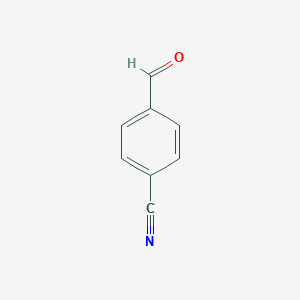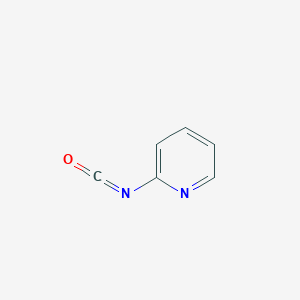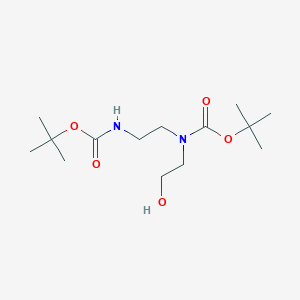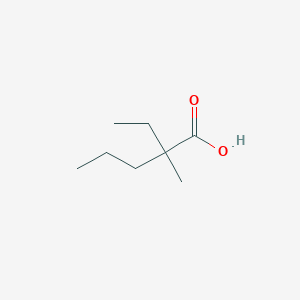![molecular formula C21H28O9 B052881 (E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid CAS No. 172608-84-3](/img/structure/B52881.png)
(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as 4-O-methylhonokiol, which is a derivative of honokiol, a natural product found in the bark of Magnolia officinalis.
Mechanism Of Action
The mechanism of action of 4-O-methylhonokiol is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. Studies have shown that this compound can interact with various proteins, including TRPC3, TRPC6, GABAA receptors, and voltage-gated potassium channels, which may contribute to its pharmacological effects.
Biochemical And Physiological Effects
In addition to its anti-inflammatory and anti-cancer effects, 4-O-methylhonokiol has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can reduce oxidative stress and protect against neuronal damage in models of Parkinson's disease and Alzheimer's disease. Additionally, 4-O-methylhonokiol has been shown to improve insulin sensitivity and glucose uptake in adipocytes, which may have implications for the treatment of type 2 diabetes.
Advantages And Limitations For Lab Experiments
One advantage of using 4-O-methylhonokiol in lab experiments is that it is a synthetic compound with high purity, which allows for consistent and reproducible results. Additionally, this compound has been extensively studied, and its pharmacological effects have been well-characterized. However, one limitation of using 4-O-methylhonokiol in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret some results.
Future Directions
There are many potential future directions for research on 4-O-methylhonokiol. One area of interest is the development of novel therapeutic agents based on this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-O-methylhonokiol and to identify potential targets for its pharmacological effects. Finally, more research is needed to explore the potential of this compound for the treatment of other diseases, such as metabolic disorders and autoimmune diseases.
In conclusion, 4-O-methylhonokiol is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, and it has potential for the development of novel therapeutic agents. Further research is needed to fully understand the mechanism of action of 4-O-methylhonokiol and to explore its potential for the treatment of other diseases.
Synthesis Methods
The synthesis of 4-O-methylhonokiol involves the reaction of honokiol with methoxymethyl chloride and sodium hydride in the presence of dimethylformamide. The resulting compound is then treated with methyl iodide to produce 4-O-methylhonokiol. This synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
4-O-methylhonokiol has been extensively studied for its potential therapeutic properties, including its anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro and in vivo studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway. Additionally, 4-O-methylhonokiol has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells.
properties
CAS RN |
172608-84-3 |
|---|---|
Product Name |
(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid |
Molecular Formula |
C21H28O9 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid |
InChI |
InChI=1S/C21H28O9/c1-12(6-8-15(22)23)5-7-14-18(27-4)13(2)16-17(21(25)30-20(16)24)19(14)29-11-28-10-9-26-3/h5,20,24H,6-11H2,1-4H3,(H,22,23)/b12-5+ |
InChI Key |
NYNDEDDYDQZMED-LFYBBSHMSA-N |
Isomeric SMILES |
CC1=C2C(OC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)OCOCCOC)O |
SMILES |
CC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OCOCCOC)O |
Canonical SMILES |
CC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OCOCCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



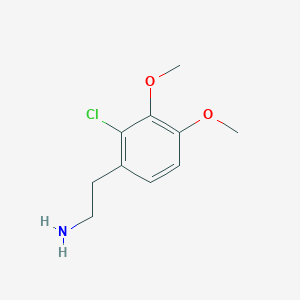
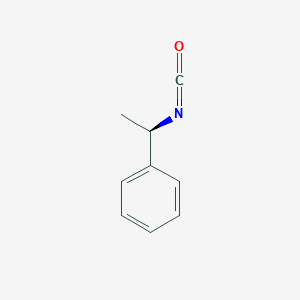
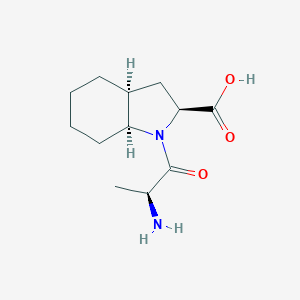
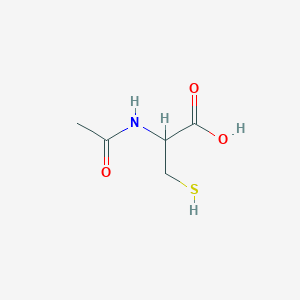
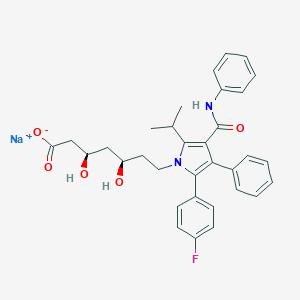
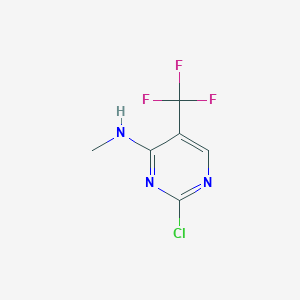
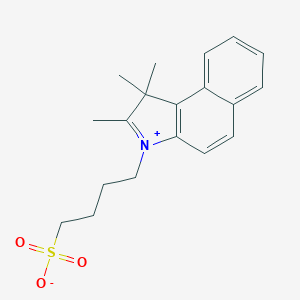
![1,4-Dioxaspiro[4.5]decan-7-one](/img/structure/B52825.png)
